N-([2,3'-bipyridin]-4-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide
Description
Systematic IUPAC Name Derivation
The IUPAC name for this compound is derived through hierarchical analysis of its structural components:
Parent hydrocarbon framework :
- The sulfonamide group identifies benzenesulfonamide as the parent structure.
- Substituents on the benzene ring are prioritized by atomic numbering to minimize locant values. The sulfonamide functional group (-SO$$2$$NH$$2$$) occupies position 1 by default, leaving positions 3 and 4 for the chlorine and fluorine substituents, respectively.
Bipyridine substituent :
- The [2,3'-bipyridin]-4-ylmethyl group is a bicyclic system comprising two pyridine rings connected by a single bond between position 2 of the first ring and position 3' of the second.
- The methylene bridge (-CH$$_2$$-) attaches this bipyridine system to the sulfonamide nitrogen at position 4 of the bipyridine scaffold.
Assembly order :
The full systematic name is thus:
3-Chloro-4-fluoro-N-{[2,3'-bipyridin]-4-ylmethyl}benzenesulfonamide .
Alternative Nomenclatural Representations
Alternative naming conventions may arise from differing interpretations of substituent priority or structural emphasis:
Functional group inversion :
- Emphasizing the bipyridine system as the parent structure is impractical due to the sulfonamide’s seniority in functional group hierarchy. However, hypothetical inversions yield overly complex names, such as 4-({[(3-chloro-4-fluorophenyl)sulfonyl]amino}methyl)-2,3'-bipyridine, which violates IUPAC seniority rules.
Substituent locant variation :
Trivial or trade names :
CAS Registry Number and Regulatory Identifiers
As of the current date (May 28, 2025), no CAS Registry Number has been assigned to This compound in public databases such as PubChem or the ccPDB ligand repository. Regulatory identifiers are similarly absent from major chemical inventories (e.g., EPA’s Substance Registry Services, ECHA’s REACH listings).
Anticipated regulatory classification :
- The compound’s sulfonamide group may subject it to scrutiny under the Toxic Substances Control Act (TSCA) in the United States or REACH regulations in the European Union.
- Halogenated aromatic components (Cl, F) could trigger environmental persistence or bioaccumulation assessments under Stockholm Convention guidelines.
Synthetic precursors :
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O2S/c18-15-9-14(3-4-16(15)19)25(23,24)22-10-12-5-7-21-17(8-12)13-2-1-6-20-11-13/h1-9,11,22H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMUSHZEUVLLAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the bipyridine derivative. Common synthetic methods include:
Suzuki Coupling: This method involves the cross-coupling of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst.
Stille Coupling: Similar to Suzuki coupling, this method uses an organotin compound instead of a boronic acid.
Ullmann Coupling: This method involves the homocoupling of halogenated pyridines using copper catalysts.
Once the bipyridine derivative is synthesized, it is reacted with 3-chloro-4-fluorobenzenesulfonyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-4-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The bipyridine moiety can participate in redox reactions, often involving metal catalysts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and transition metal complexes are commonly used.
Major Products
Substitution Reactions: Products include various substituted derivatives of the original compound, depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the bipyridine moiety.
Scientific Research Applications
N-([2,3’-bipyridin]-4-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide involves its interaction with metal ions and biological targets. The bipyridine moiety coordinates with metal centers, altering their electronic properties and reactivity. This coordination can modulate the activity of metalloenzymes or facilitate catalytic processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects and Electronic Properties
- Target Compound: The 3-chloro-4-fluoro substitution pattern on the benzene ring introduces strong electron-withdrawing effects, which may increase the sulfonamide’s acidity compared to non-halogenated analogs.
- Compound : Features a bromo, morpholinyl, and methoxy substituents. Bromine’s larger atomic radius compared to chlorine/fluorine may alter steric interactions, while morpholine’s oxygen atom could introduce hydrogen-bonding capabilities absent in the target compound .
- Compound : Contains a pyrazolo-pyrimidinyl chromen system and fluorine. Fluorine’s electronegativity and small size improve metabolic stability, a trait shared with the target compound’s 4-fluoro substituent .
- Compound : A double sulfonamide with 4-fluoro and 2,3-dimethylphenyl groups. The dual sulfonamide groups increase molecular weight and polarity compared to the target compound’s single sulfonamide .
Physicochemical Properties
Notes:
- Fluorine’s presence in both the target and compounds may confer similar metabolic stability and bioavailability .
Biological Activity
N-([2,3'-bipyridin]-4-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound features a bipyridine moiety linked to a sulfonamide group, which is known for its diverse interactions with biological targets.
Chemical Structure
The molecular formula of this compound is C18H16ClF2N3O2S. Its structure can be represented as follows:
The primary biological target for this compound is the Mitogen-Activated Protein Kinase 10 (MAPK10), which plays a crucial role in various cellular processes including cell growth, differentiation, and apoptosis. By interacting with MAPK10, this compound may modulate signaling pathways that are implicated in several diseases.
Table 1: Comparison of Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| N-(pyridin-3-ylmethyl)-2-chloro-4-fluorobenzamide | Contains a pyridine instead of bipyridine | Less complex structure may lead to different biological activity |
| 2-Chloro-N-(pyridin-4-ylmethyl)benzamide | Similar benzamide structure but lacks fluorine substitution | Potentially different reactivity due to absence of fluorine |
| N-(pyridin-2-ylmethyl)-4-fluorobenzamide | Features a different position of the pyridine ring | Variations in biological activity due to structural differences |
Biological Activity
Research has indicated that this compound exhibits significant biological activity through its interaction with MAPK10. Studies have shown that this compound can alter the phosphorylation state of MAPK10, leading to downstream effects on gene expression and cellular responses.
Case Study: Inhibition of MAPK Pathway
In a study examining the effects of various bipyridine derivatives on cancer cell lines, this compound was found to significantly inhibit cell proliferation in vitro. This effect was attributed to its ability to disrupt MAPK signaling pathways, which are often dysregulated in cancer.
Synthesis and Production
The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions. The coupling of bipyridine derivatives with sulfonamide precursors is a common method used to achieve high yields and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
